2-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
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Description
The compound “2-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol” is a unique chemical with the linear formula C16H14N4O2S . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two series of 3-mercapto-1,2,4-triazole derivatives containing alkoxy substituents different in size and position were synthesized . Their structures were characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis .Scientific Research Applications
Biomedical Applications
The compound has potential applications in the biomedical field, particularly in targeted drug delivery systems. Its structural similarity to certain bioactive molecules could make it a candidate for conjugation with drugs, enhancing their delivery to specific sites within the body .
Environmental Science
In environmental sciences, the compound’s derivatives could be used for the removal of toxic contaminants from industrial wastewater. Its ability to bind with various pollutants may help in developing more efficient filtration methods .
Agricultural Science
The agricultural sector could benefit from the compound’s properties by using it as a component in pesticides or fertilizers. Its chemical structure could be tailored to target specific pests or to enhance nutrient absorption in plants .
Chemical Synthesis
This compound serves as a precursor in chemical syntheses, particularly in the formation of more complex organic molecules. Its reactive sites allow for various modifications, making it a versatile building block in organic chemistry .
Sensor Technology
Due to its reactive nature, the compound could be utilized in the development of chemical sensors. These sensors could detect changes in the environment or be used in medical diagnostics to sense biomarkers .
Pharmacological Research
The compound’s derivatives have shown promise in pharmacological research, with potential applications in the development of new therapeutic agents. Its structural features could be exploited to create compounds with antimicrobial, antifungal, or anti-inflammatory properties .
properties
IUPAC Name |
4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-13-8-6-11(7-9-13)16-19-20-17(25)21(16)18-10-12-4-3-5-14(24-2)15(12)22/h3-10,22H,1-2H3,(H,20,25)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDZORXBJGJVBW-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417091 |
Source
|
Record name | STK101736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5773-75-1 |
Source
|
Record name | STK101736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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